molecular formula C17H12FN5O3 B11983889 N'-(4-Fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 302918-33-8

N'-(4-Fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11983889
CAS No.: 302918-33-8
M. Wt: 353.31 g/mol
InChI Key: YIZWKMQCMIDPAO-VXLYETTFSA-N
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Description

N’-(4-Fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzylidene group, a nitrophenyl group, and a pyrazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step reaction process. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. This is followed by the introduction of the nitrophenyl group via nitration reactions. The final step involves the condensation of the resulting intermediate with 4-fluorobenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N’-(4-Fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-(4-Fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N’-(4-Fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

  • N’-(4-Chlorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(4-Methylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

These compounds share similar structural features but differ in the substituents on the benzylidene group. The presence of different substituents can significantly impact their chemical properties and biological activities, highlighting the uniqueness of N’-(4-Fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide.

Properties

CAS No.

302918-33-8

Molecular Formula

C17H12FN5O3

Molecular Weight

353.31 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H12FN5O3/c18-13-6-4-11(5-7-13)10-19-22-17(24)16-9-15(20-21-16)12-2-1-3-14(8-12)23(25)26/h1-10H,(H,20,21)(H,22,24)/b19-10+

InChI Key

YIZWKMQCMIDPAO-VXLYETTFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F

Origin of Product

United States

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